molecular formula C16H19NO B11960201 N-(4-Methoxybenzyl)-2,4-dimethylaniline

N-(4-Methoxybenzyl)-2,4-dimethylaniline

Cat. No.: B11960201
M. Wt: 241.33 g/mol
InChI Key: HGKLWGCZBDHECV-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2,4-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the aniline ring, along with two methyl groups at the 2 and 4 positions of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-2,4-dimethylaniline typically involves the reaction of 2,4-dimethylaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-2,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

N-(4-Methoxybenzyl)-2,4-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, while the dimethyl groups can influence its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)aniline: Lacks the dimethyl groups, which can affect its reactivity and binding properties.

    N-(4-Methoxybenzyl)-2-methylaniline: Contains only one methyl group, leading to different steric and electronic effects.

    N-(4-Methoxybenzyl)-4-methylaniline: Similar to the previous compound but with the methyl group in a different position.

Uniqueness

N-(4-Methoxybenzyl)-2,4-dimethylaniline is unique due to the presence of both methoxybenzyl and dimethyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,4-dimethylaniline

InChI

InChI=1S/C16H19NO/c1-12-4-9-16(13(2)10-12)17-11-14-5-7-15(18-3)8-6-14/h4-10,17H,11H2,1-3H3

InChI Key

HGKLWGCZBDHECV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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